3-Furanmethanol, 5-(phenylmethyl)-
Description
Contextualizing 3-Furanmethanol (B180856), 5-(phenylmethyl)- within Contemporary Furan (B31954) Chemical Research
While specific research on 3-Furanmethanol, 5-(phenylmethyl)- is not extensively documented in publicly available literature, its structural motifs suggest its relevance in several areas of modern chemical investigation. The furan nucleus is a key structural component in numerous bioactive compounds and pharmaceuticals. ijabbr.comutripoli.edu.ly Furan derivatives are explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly
The presence of the phenylmethyl (benzyl) group in 3-Furanmethanol, 5-(phenylmethyl)- introduces additional structural features that are of interest in medicinal chemistry. The benzyl (B1604629) group can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its interaction with biological targets.
Contemporary research on furan derivatives also extends to materials science. For instance, furans derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered important platform molecules for the synthesis of biofuels and polymers. ijabbr.com The development of sustainable routes to furan-containing compounds is a key focus in green chemistry. rsc.org
Historical Trajectories and Foundational Research in Furan Chemistry
The history of furan chemistry dates back to the late 18th century. In 1780, Carl Wilhelm Scheele was the first to describe a furan derivative, 2-furoic acid. wikipedia.orgatamanchemicals.com Another key milestone was the reporting of furfural by Johann Wolfgang Döbereiner in 1831, which was later characterized by John Stenhouse. wikipedia.orgatamanchemicals.com The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wordpress.comwikipedia.org
The name "furan" is derived from the Latin word "furfur," meaning bran, as furfural is produced from bran. wikipedia.orgatamanchemicals.com Initially, research focused on the isolation and characterization of furan and its simple derivatives. Over time, the understanding of furan's aromatic character and reactivity grew, paving the way for the development of various synthetic methodologies. wikipedia.org
Furan's aromaticity is due to the delocalization of one of the lone pairs of electrons on the oxygen atom into the ring, creating a 4n+2 aromatic system. wikipedia.org However, its aromatic character is less pronounced than that of benzene, making it more reactive in certain reactions like electrophilic substitution. wikipedia.org
Structural Diversity and Functional Group Orientations in Furanmethanol Derivatives
Furanmethanol derivatives exhibit significant structural diversity based on the substitution pattern on the furan ring. The parent compound, 3-Furanmethanol, has a molecular formula of C₅H₆O₂ and a molecular weight of approximately 98.10 g/mol . Its structure consists of a furan ring with a hydroxymethyl group at the 3-position.
The position of the hydroxymethyl group significantly impacts the molecule's properties. For example, 2-Furanmethanol, also known as furfuryl alcohol, is a more commonly studied isomer. The presence of the hydroxyl group makes these compounds polar and enhances their solubility and reactivity. This functional group is a primary site for chemical reactions such as oxidation and esterification.
In the case of 3-Furanmethanol, 5-(phenylmethyl)-, the addition of a benzyl group at the 5-position further diversifies its structure and potential reactivity. The general physical and chemical properties of 3-Furanmethanol are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Boiling Point | 79-80 °C at 17 mmHg |
| Density | 1.139 g/mL at 25 °C |
| Refractive Index | 1.484 at 20 °C |
| Flash Point | 38 °C (101 °F) |
| Data for 3-Furanmethanol fishersci.com |
The structural variations within the furanmethanol family allow for the fine-tuning of their chemical and physical properties, making them valuable building blocks in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(5-benzylfuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXXNWVSXYIPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942598 | |
| Record name | (5-Benzylfuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20416-09-5, 20423-32-9 | |
| Record name | 3-Furanmethanol, 5-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Benzylfuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 3 Furanmethanol, 5 Phenylmethyl and Its Derivatives
Nucleophilic Reactivity of Furanone and Furanmethanol Derivatives
The regioselectivity of reactions involving furanone and furanmethanol derivatives with nitrogen nucleophiles is highly dependent on the structure of the furan (B31954) derivative and the nature of the nucleophile. In the context of substituted furanones, the reaction with nitrogen-containing reagents can lead to different heterocyclic systems. The outcome is determined by which part of the molecule the nucleophile attacks. nih.gov
For instance, the reaction of substituted 2H-furo[3,2-b]pyran-2-ones with various nitrogen nucleophiles demonstrates this principle. Condensation with aliphatic amines typically results in the formation of 2H-furo[3,2-b]pyran-2,7(3H)-diones that possess an exocyclic enamine moiety. beilstein-journals.org Conversely, when dinucleophiles like hydrazine (B178648) are used, a recyclization process occurs, which involves the opening of the furan ring to form substituted pyrazol-3-ones. beilstein-journals.org
In the case of furanmethanol derivatives, the positions adjacent to the furan ring's oxygen atom (C2 and C5) are generally the most reactive towards electrophiles. However, the directing influence of existing substituents is crucial. For 3-Furanmethanol (B180856), 5-(phenylmethyl)-, the hydroxymethyl group at C3 and the phenylmethyl group at C5 will influence the regioselectivity of incoming reagents. The preference for chemical bonding or breaking in one direction over other possibilities is known as regioselectivity. wikipedia.org
The following table summarizes the regioselective outcomes observed in the reactions of related furanone derivatives with nitrogen nucleophiles:
| Furanone Derivative | Nitrogen Nucleophile | Major Product | Reference |
| Substituted 2H-furo[3,2-b]pyran-2-one | Aliphatic Amines | 2H-furo[3,2-b]pyran-2,7(3H)-dione with exocyclic enamine | beilstein-journals.org |
| Substituted 2H-furo[3,2-b]pyran-2-one | Hydrazines | Substituted pyrazol-3-one via recyclization | beilstein-journals.org |
| Substituted 2H-furo[3,2-b]pyran-2-one | Hydroxylamine | Isoxazolone with an allomaltol fragment | beilstein-journals.org |
Understanding the reaction pathways and the intermediates formed during the transformation of furanmethanol derivatives is key to controlling the synthesis of desired products. The reactions of these compounds often proceed through a series of steps involving the formation and subsequent reaction of various intermediates.
In reactions of furanones with nitrogen nucleophiles, the proposed mechanism often begins with the generation of a free nitrogen nucleophile from its salt form. beilstein-journals.org This is followed by an acid-catalyzed addition of the amine to a carbonyl group, leading to a hemiaminal intermediate. beilstein-journals.org Dehydration of this intermediate can then form an enamine. beilstein-journals.org Depending on the substrate and the nucleophile, the reaction may stop at this stage or proceed further through recyclization. beilstein-journals.org This subsequent step involves the attack of another nucleophilic group within the molecule on the lactone moiety, leading to the opening of the furanone ring and the formation of a new heterocyclic system. beilstein-journals.org
For furfural (B47365), a related furan derivative, oxidative esterification with aliphatic alcohols proceeds in two main steps: the formation of a hemiacetal intermediate, followed by its oxidation to the corresponding ester. mdpi.com The reaction of furfural with methanol (B129727) on a gold surface, for example, involves the formation of atomic oxygen and methoxy (B1213986) species, with the methoxy group attacking the aldehyde to form the hemiacetal. mdpi.com
The table below outlines a general reaction pathway for the interaction of substituted furanones with dinucleophiles:
| Step | Description | Intermediate | Reference |
| 1 | Generation of free nucleophile | - | beilstein-journals.org |
| 2 | Acid-catalyzed nucleophilic addition | Hemiaminal | beilstein-journals.org |
| 3 | Dehydration | Enamine | beilstein-journals.org |
| 4 | Intramolecular nucleophilic attack | Cyclic intermediate | beilstein-journals.org |
| 5 | Ring opening and proton transfer | Final heterocyclic product | beilstein-journals.org |
Stereochemical Aspects in Furanmethanol Transformations
The stereochemistry of reactions involving furanmethanol derivatives is a critical aspect, particularly when the goal is the synthesis of chiral molecules with specific three-dimensional arrangements. Controlling the stereochemical outcome, whether it be enantioselectivity or diastereoselectivity, is a significant focus in modern organic synthesis.
Enantioselective synthesis aims to produce a single enantiomer of a chiral product. In the context of furan chemistry, strategies have been developed to achieve high levels of enantioselectivity. One such approach is the central-to-axial chirality conversion, which has been successfully used to access enantiomerically enriched atropisomeric furans. acs.org This method involves the oxidation of enantioenriched dihydrofuran precursors to yield axially chiral furans with excellent enantiopurity. acs.org
While specific studies on the enantioselective transformations of 3-Furanmethanol, 5-(phenylmethyl)- are not widely reported, the principles established for other furan derivatives can be applied. The preservation of existing stereocenters or the creation of new ones with high enantiomeric excess would rely on the use of chiral catalysts, reagents, or auxiliaries that can effectively differentiate between the two enantiotopic faces or groups of a prochiral substrate.
Diastereoselective reactions are crucial for the synthesis of complex molecules with multiple stereocenters. In furan chemistry, the intramolecular Diels-Alder reaction using a furan diene (IMDAF) is a powerful tool for constructing complex polycyclic systems with a high degree of diastereocontrol. nih.gov By attaching a chiral template to the furan precursor, the stereochemical course of the cycloaddition can be directed to yield a single diastereomer of the cycloadduct. nih.gov Subsequent removal of the chiral auxiliary provides access to enantiopure products. nih.gov
Another strategy for achieving diastereoselectivity involves the Lewis acid-catalyzed cascade rearrangement of Diels-Alder cycloaddition intermediates. nih.gov For instance, the reaction of furan dienes with cyclohexanedienone derivatives, promoted by an aluminum catalyst, can lead to β-furan-substituted cyclohexenone products with high diastereoselectivity. nih.gov The proposed mechanism for this transformation involves a sequence of ligand exchange, Diels-Alder cycloaddition, C-C bond cleavage, intramolecular hydride migration, and enol-keto tautomerism. nih.gov
The following table highlights methods used for achieving diastereoselective control in the synthesis of complex furan-containing structures:
| Method | Key Features | Outcome | Reference |
| Intramolecular Diels-Alder Reaction with Furan (IMDAF) | Use of a chiral template attached to the furan precursor. | Single diastereomer of the cycloadduct. | nih.gov |
| Lewis Acid-Catalyzed Cascade Rearrangement | Reaction of furan dienes with cyclohexanedienone derivatives. | Diastereoselective formation of β-furan-substituted cyclohexenones. | nih.gov |
Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Furanmethanol, 5 Phenylmethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 3-Furanmethanol (B180856), 5-(phenylmethyl)-.
Advanced 1D NMR Techniques (e.g., 13C NMR) for Furanmethanol Characterization
One-dimensional (1D) NMR techniques, particularly 13C NMR, provide invaluable information about the carbon framework of furanmethanol derivatives. In 13C NMR, the chemical shift of each carbon atom is dependent on its local electronic environment, offering a distinct fingerprint of the molecule's structure. For instance, in furan (B31954) derivatives, the carbon atoms within the furan ring exhibit characteristic chemical shifts that are influenced by the nature and position of substituents.
Table 1: Predicted 13C NMR Chemical Shifts for Furanmethanol Derivatives
| Compound | C2 | C3 | C4 | C5 | CH2OH |
| 3-Furanmethanol | ~143 ppm | ~125 ppm | ~110 ppm | ~140 ppm | ~57 ppm |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Stereochemical Assignment via NMR Spectrometry
NMR spectrometry is a powerful tool for determining the stereochemistry of chiral molecules. For compounds with stereocenters, such as derivatives of 3-Furanmethanol, 5-(phenylmethyl)- that may exist as enantiomers or diastereomers, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed. NOE experiments provide information about the spatial proximity of atoms within a molecule. By observing which protons are close to each other, the relative stereochemistry of the molecule can be deduced.
Furthermore, the use of chiral shift reagents or chiral solvating agents in NMR can differentiate between enantiomers by inducing chemical shift differences in their spectra. While specific studies on the stereochemical assignment of 3-Furanmethanol, 5-(phenylmethyl)- using NMR were not found, the principles are well-established for other chiral compounds, including terpenes like borneol and isoborneol. researchgate.net The changes in chemical shifts upon derivatization can also aid in assigning stereochemistry. researchgate.net
Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of compounds. When coupled with chromatographic separation methods, it becomes a potent tool for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furan Compound Profiling
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including furan derivatives. mdpi.commdpi.comnih.govrestek.comresearchgate.net In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. mdpi.commdpi.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparing it to spectral libraries. researchgate.netnist.gov
The analysis of furan and its derivatives in various matrices, such as food, often involves a sample preparation step like headspace solid-phase microextraction (HS-SPME) to extract and concentrate the volatile compounds before GC-MS analysis. nih.govresearchgate.net This method has been successfully applied to identify and quantify a wide range of furan derivatives. mdpi.comnih.govshimadzu.com For 3-Furanmethanol, 5-(phenylmethyl)-, GC-MS analysis would reveal its retention time, which is characteristic of the compound on a given GC column, and its mass spectrum, showing the molecular ion peak and specific fragmentation patterns. nist.gov
Table 2: GC-MS Parameters for Furan Derivative Analysis
| Parameter | Typical Value/Condition |
| Column | HP-5MS, DB-WAX |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Split |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Quadrupole or Ion Trap Mass Spectrometer |
Liquid Chromatography-Ultraviolet-Electrospray Ionization Mass Spectrometry (LC-UV-ESI-MS) for Complex Mixture Analysis
For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. In LC-MS, the sample is dissolved in a liquid and separated by a high-performance liquid chromatography (HPLC) system. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and large molecules, allowing for the determination of the molecular weight with minimal fragmentation. nih.gov
LC-UV-ESI-MS combines the separation power of LC with the detection capabilities of both a UV detector and a mass spectrometer. The UV detector provides information about compounds that absorb UV light, while the MS provides mass information. nih.gov This combination is particularly useful for analyzing complex mixtures containing furan derivatives. researchgate.netnih.gov For instance, this technique has been used for the analysis of furanic compounds in traditional balsamic vinegars and for the identification of furan metabolites in biological samples. researchgate.netnih.gov The analysis of 3-Furanmethanol, 5-(phenylmethyl)- by LC-UV-ESI-MS would provide its retention time, UV absorption spectrum, and mass-to-charge ratio, enabling its identification and quantification in complex matrices. nih.govshimadzu.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for identifying the functional groups present in a molecule.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nist.gov Different functional groups absorb at characteristic frequencies, providing a fingerprint of the molecule's structure. For 3-Furanmethanol, 5-(phenylmethyl)-, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3600 cm⁻¹), the C-O stretching of the alcohol (around 1050-1150 cm⁻¹), the C=C stretching of the furan ring (around 1500-1600 cm⁻¹), and the C-H stretching of the aromatic and furan rings (around 3000-3100 cm⁻¹). nist.govglobalresearchonline.net
Ultraviolet-Visible spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions. nist.gov The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. Furan and its derivatives typically exhibit strong UV absorption due to the conjugated π-electron system of the furan ring. globalresearchonline.netnih.gov The presence of the phenylmethyl substituent in 3-Furanmethanol, 5-(phenylmethyl)- would likely cause a shift in the λmax compared to unsubstituted furanmethanol. globalresearchonline.net
Table 3: Spectroscopic Data for Furan Derivatives
| Compound | Technique | Key Absorptions/Signals |
| 2-Furanmethanol | IR | ~3350 cm⁻¹ (O-H), ~1015 cm⁻¹ (C-O) |
| 2-Furanmethanol | UV-Vis | λmax ~217 nm |
| Furan | IR | ~1500, ~1400 cm⁻¹ (C=C) |
| Furan | UV-Vis | λmax ~208 nm |
Computational Chemistry and Theoretical Modeling of 3 Furanmethanol, 5 Phenylmethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the electronic behavior of molecules. For 3-Furanmethanol (B180856), 5-(phenylmethyl)-, these calculations can reveal how the arrangement of electrons influences its chemical properties and reaction mechanisms.
HOMO-LUMO Analysis, Energy Gap, and Molecular Orbital Characterization
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.comlew.ro
For 3-Furanmethanol, 5-(phenylmethyl)-, a HOMO-LUMO analysis would reveal how the substituents affect the energy levels of the frontier orbitals. The electron-donating nature of the benzyl (B1604629) and hydroxymethyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, these substituents would have a smaller effect on the LUMO energy. This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted furan (B31954), suggesting a higher reactivity for 3-Furanmethanol, 5-(phenylmethyl)-. cumhuriyet.edu.tr The characterization of these molecular orbitals would show that the HOMO is likely localized on the furan ring and the benzyl group, while the LUMO may be distributed over the entire molecule.
Illustrative Data Table: Expected Effects of Substituents on HOMO-LUMO Properties of a Furan Ring
| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| Phenylmethyl (Electron-donating) | Increase | Slight Increase | Decrease |
| Hydroxymethyl (Electron-donating) | Increase | Slight Increase | Decrease |
Note: This table presents expected trends based on general principles of substituent effects and is not based on specific calculations for 3-Furanmethanol, 5-(phenylmethyl)-.
Prediction of Thermochemical Properties
Thermochemical properties, such as the enthalpy of formation, are crucial for understanding the energy changes that occur during chemical reactions. Theoretical calculations provide a powerful tool for predicting these properties, especially for compounds where experimental data is scarce.
Theoretical Enthalpies of Formation and Stability Analyses (e.g., G3 level calculations)
The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. libretexts.org High-level theoretical methods, such as the Gaussian-3 (G3) theory and its variants, are known for their accuracy in predicting enthalpies of formation. nist.gov For 3-Furanmethanol, 5-(phenylmethyl)-, these calculations would involve determining the total electronic energy of the molecule and then applying a series of corrections to obtain a reliable enthalpy of formation.
Stability analyses based on these calculations can provide insights into the intrinsic stability of the molecule. The calculated enthalpy of formation can be compared with that of other isomers or related compounds to assess their relative stabilities. For furan itself, the standard enthalpy of formation has been well-established through both experimental and theoretical studies. anl.govanl.govnist.gov
Substituent Effects on Molecular Stability and Energetics
By performing theoretical calculations, it is possible to quantify the stabilizing or destabilizing effects of the phenylmethyl and hydroxymethyl groups on the furan ring in 3-Furanmethanol, 5-(phenylmethyl)-. This is often done by using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a more accurate calculation of the substituent effect.
Illustrative Data Table: Conceptual Substituent Effects on the Stability of the Furan Ring
| Substituent | Position on Furan Ring | Expected Effect on Stability |
| Phenylmethyl | 5 | Stabilizing |
| Hydroxymethyl | 3 | Stabilizing |
Note: This table illustrates the expected qualitative effects of the substituents on the stability of the furan ring.
Investigation of Molecular Interactions and Adsorption Phenomena
The way a molecule interacts with its environment is crucial for its physical and chemical behavior. Theoretical modeling can be used to investigate these interactions, including non-covalent interactions and adsorption on surfaces.
For 3-Furanmethanol, 5-(phenylmethyl)-, several types of molecular interactions are expected to be important. The presence of the aromatic phenyl group allows for π-π stacking interactions with other aromatic systems. The hydroxyl group in the hydroxymethyl substituent can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen bonds with other molecules, including solvents or other molecules of the same compound. nih.govresearchgate.net
Computational studies can model these interactions in detail, providing information on their strength and geometry. For example, quantum theory of atoms in molecules (QTAIM) analysis can be used to identify and characterize non-covalent interactions. nih.gov Understanding these interactions is important for predicting properties such as boiling point, solubility, and the compound's behavior in biological systems or on catalytic surfaces. nih.gov Theoretical studies on the adsorption of furan and its derivatives on various surfaces, such as metal catalysts, have provided insights into the mechanisms of heterogeneous catalysis. researchgate.net Similar studies on 3-Furanmethanol, 5-(phenylmethyl)- could predict its adsorption behavior and potential catalytic transformations.
Modeling Adsorption of Furan Derivatives on Material Surfaces
The interaction of furan derivatives with material surfaces is a critical aspect of catalysis and surface science. Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of adsorption.
Studies on the adsorption of furan and its derivatives, such as furfural (B47365) and furfuryl alcohol, on transition metal surfaces like palladium (Pd) and platinum (Pt) have revealed common principles that can be extended to 3-Furanmethanol, 5-(phenylmethyl)-. Research has shown that furan molecules tend to adsorb with their rings lying flat or nearly parallel to the metal surface. rsc.orgmpg.de This orientation allows for maximum interaction between the π-system of the furan ring and the d-orbitals of the metal. The adsorption energy for furan on a Pd(111) surface has been calculated to be approximately -1.62 eV, indicating a strong interaction. rsc.org
The presence of substituents on the furan ring significantly influences the adsorption geometry and energy. For instance, in furfural, the carbonyl group can also interact with the surface, affecting the molecule's orientation and binding strength. ucl.ac.uk In the case of 3-Furanmethanol, 5-(phenylmethyl)-, both the hydroxyl group of the methanol (B129727) substituent and the phenylmethyl (benzyl) group would play a role. The benzyl group, with its own aromatic π-system, could either interact with the surface or orient itself away from it, depending on steric and electronic factors.
DFT calculations on furan adsorption on a Pd(111) surface have shown that the molecule prefers to adsorb with the furan ring parallel to the surface, with a slight tilt being possible. rsc.orgmpg.de The calculated Pd-C bond lengths for the α-carbon atoms are in the range of 2.07-2.13 Å. mpg.de The adsorption energy is sensitive to the specific adsorption site on the surface (e.g., on-top, bridge, hollow sites), though the differences can be small. rsc.org
The table below summarizes key findings from computational studies on the adsorption of furan derivatives on different surfaces, which can be used to infer the behavior of 3-Furanmethanol, 5-(phenylmethyl)-.
| Adsorbate | Surface | Adsorption Geometry | Key Findings |
| Furan | Pd(111) | Nearly parallel to the surface rsc.orgmpg.de | Adsorption energy of -1.62 eV; small energy difference between adsorption sites. rsc.org |
| Furfural | Pt(111) | Planar at low coverage, tilting at higher coverage researchgate.net | Adsorption geometry influences product selectivity in reactions. researchgate.net |
| Furan | g-C3N4 | Furan ring lies flat over a hollow site researchgate.net | Physisorption with an adsorption energy of -0.4181 eV. researchgate.net |
| Furan | TiCl4 | Strong adsorption, blocking active sites mdpi.com | Furan acts as an electron donor. mdpi.com |
These computational models provide a foundational understanding for predicting how 3-Furanmethanol, 5-(phenylmethyl)- would interact with various material surfaces, which is crucial for designing catalysts and other functional materials.
Charge Density Distribution and Electron Deficiency Mapping in Furanone Derivatives
The electronic properties of a molecule, such as its charge density distribution and regions of electron deficiency, are fundamental to its reactivity. Computational methods, including DFT and Quantum Theory of Atoms in Molecules (QTAIM), are powerful tools for mapping these characteristics.
For furan and its derivatives, the oxygen heteroatom and the π-electron system of the ring are the primary determinants of the electronic landscape. The oxygen atom, being highly electronegative, draws electron density from the adjacent carbon atoms, creating a dipole moment. The π-electrons are delocalized across the ring, contributing to its aromatic character.
In the context of 3-Furanmethanol, 5-(phenylmethyl)-, the substituents further modulate this electronic distribution. The electron-withdrawing nature of the hydroxyl group and the electron-donating or -withdrawing potential of the benzyl group (depending on its conformation and interaction with the furan ring) will create a complex charge distribution.
Computational studies on related benzofuran (B130515) derivatives have utilized techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) to correlate electronic properties with biological activity. researchgate.net These studies often involve calculating molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting how a molecule will interact with other molecules, such as substrates or biological receptors.
An analysis of the global and local reactivity of furan has shown that it acts as an electron donor. mdpi.com This suggests that the furan ring in 3-Furanmethanol, 5-(phenylmethyl)- is likely to be a site of nucleophilic attack. However, the precise distribution of electron density and the locations of the most electron-deficient or -rich sites would require specific computational analysis of this molecule.
The following table outlines the expected electronic characteristics of 3-Furanmethanol, 5-(phenylmethyl)- based on the analysis of related furanone derivatives.
| Molecular Feature | Expected Electronic Characteristic | Implication for Reactivity |
| Furan Ring | Electron-rich due to π-system and oxygen lone pairs | Susceptible to electrophilic attack; acts as a nucleophile. |
| Oxygen Heteroatom | High electron density | Site for hydrogen bonding and coordination to metal centers. |
| Hydroxymethyl Group | Polar C-O and O-H bonds | Can act as a hydrogen bond donor and acceptor. |
| Phenylmethyl Group | Aromatic π-system | Can participate in π-stacking interactions. |
Theoretical modeling of the charge density distribution and electron deficiency provides a detailed picture of the chemical personality of 3-Furanmethanol, 5-(phenylmethyl)-, guiding the prediction of its reactivity and interactions in various chemical environments.
Biological Relevance and Mechanistic Pathways of 3 Furanmethanol, 5 Phenylmethyl and Its Derivatives
Biosynthetic Pathways of Furanmethanol Moieties
The natural production of furan-containing compounds is a testament to the intricate and elegant enzymatic machinery found in various organisms. While the specific biosynthetic pathway for 3-Furanmethanol (B180856), 5-(phenylmethyl)- is not detailed in the available literature, the study of analogous pathways, such as that of the coenzyme methanofuran (B1217411), provides profound insights into how these structures are assembled.
The biosynthesis of methanofuran (MFR) in the archaeon Methanocaldococcus jannaschii serves as a well-documented model for the enzymatic formation of a substituted furan (B31954) ring. nih.govnih.gov This complex process involves a series of enzymes that construct the core structure, 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu). nih.gov
The formation of the furan moiety itself is a key part of this pathway. The enzyme MfnB, a 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate synthase, catalyzes the creation of a furan-containing compound, 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate (4-HMF-P), from two molecules of D-glyceraldehyde-3-phosphate (GA-3P). morressier.combris.ac.uk This reaction is remarkable as it involves at least five distinct chemical transformations within a single active site. morressier.com
Following the formation of the initial furan ring, a series of enzymatic modifications lead to the final MFR structure. The biosynthesis of the MFR core in M. jannaschii involves at least six enzymes, designated MfnA through MfnF. nih.govbris.ac.uk These enzymes catalyze the synthesis of two key precursors, γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), and their subsequent coupling. nih.gov The enzyme MfnF, in particular, facilitates the formation of a crucial ether bond, linking the furan-containing precursor to the tyramine-derived portion of the molecule. nih.gov
Table 1: Key Enzymes in Methanofuran Biosynthesis in M. jannaschii
| Enzyme | Gene (in M. jannaschii) | Function |
|---|---|---|
| MfnA-D | mj0458, mj0840, etc. | Catalyze the formation of precursors γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P). nih.govnih.gov |
| MfnB | - | Catalyzes the formation of the furan ring from two molecules of D-glyceraldehyde-3-phosphate (GA-3P). morressier.combris.ac.uk |
| MfnE | mj0458 | A promiscuous kinase that catalyzes the formation of F1-PP from F1-P and ATP. nih.govnih.gov |
| MfnF | mj0840 | Catalyzes the condensation of F1-PP with γ-glutamyltyramine to form the core methanofuran structure (APMF-Glu). nih.govnih.gov |
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgrsc.org By using isotopically labeled substrates (like ¹³C-labeled glucose), researchers can trace the path of atoms through metabolic networks and elucidate how precursors are incorporated into final products. nih.gov
In the context of furan biosynthesis, MFA can be applied to:
Identify Precursors: Determine which central metabolites are channeled into the furan synthesis pathway. For instance, studies on MFR biosynthesis identified glyceraldehyde-3-P, tyrosine, glutamate, and alanine (B10760859) as key precursors. nih.gov
Quantify Pathway Activity: Measure the rate of furan compound production relative to other metabolic processes, such as cell growth or energy production. wikipedia.org
Identify Bottlenecks: Pinpoint enzymes that limit the rate of biosynthesis, which is valuable for metabolic engineering efforts aimed at overproducing furan-based chemicals. wikipedia.org
While specific MFA studies on 3-Furanmethanol, 5-(phenylmethyl)- are not available, the principles of MFA are broadly applicable. For example, analyzing the flow of metabolites in organisms that produce furan-containing compounds can reveal the complete metabolic pathway and how it is regulated. nih.govresearchgate.net
Molecular Mechanisms of Biological Activity
The biological effects of furanmethanol derivatives are dictated by their three-dimensional structure and chemical properties, which govern their interactions with biological macromolecules.
The furan scaffold is recognized for its ability to interact with a wide range of biological receptors and enzymes. ijabbr.com The similarity of the furan ring to the phenyl group allows it to act as a bioisostere, substituting for phenyl rings in known active compounds to create novel derivatives, sometimes with improved properties. acs.orgrug.nl Furan derivatives have shown affinity for various targets, including adenosine (B11128) A2A receptors, which are relevant in neurodegenerative diseases like Parkinson's. ijabbr.com
The specific interactions of 3-Furanmethanol, 5-(phenylmethyl)- would be governed by its structural components: the furan core, the hydroxyl group of the methanol (B129727) substituent, and the benzyl (B1604629) (phenylmethyl) group. These groups can participate in various non-covalent interactions, including:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.
Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface to interact with nonpolar pockets in proteins.
π-π Stacking: The aromatic furan and phenyl rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a receptor's binding site.
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For furan-based molecules, SAR studies have revealed several key principles.
For furanmethanol derivatives specifically, research on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed that modifying the hydroxymethyl group could lead to potent biological activity. researchgate.net For instance, converting it to an amine derivative resulted in a compound with significant cytotoxicity against the HeLa cancer cell line. researchgate.net This suggests that the hydroxymethyl group at the 3-position and the benzyl group at the 5-position of 3-Furanmethanol, 5-(phenylmethyl)- are prime sites for chemical modification to modulate biological activity.
The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.
Anticancer Potential: Numerous furan derivatives have been investigated for their anticancer effects. ijabbr.com For example, derivatives of 5-Hydroxymethylfurfural (B1680220) (5-HMF) have demonstrated significant free radical scavenging and anticancer activity. researchgate.net In one study, a synthesized amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate was found to be the most potent against the HeLa cell line. researchgate.net Furthermore, selenolo[3,2-c]pyrazole derivatives bearing a 5-hydroxymethyl-2-furyl group showed significant cytotoxicity against non-small cell lung cancer and renal cancer cell lines. nih.gov Halogenated benzofuran (B130515) derivatives have also shown promise, inducing apoptosis (programmed cell death) in lung and liver cancer cells. nih.gov
Immunomodulatory Potential: While less explored than their anticancer properties, some furan-containing compounds have shown potential to modulate the immune system. For instance, certain derivatives have been investigated for their ability to inhibit the production of inflammatory cytokines like IL-6. nih.gov
Neuroactive Potential: The structural similarity of furan derivatives to endogenous neurotransmitters and other neuroactive molecules makes them interesting candidates for neurological applications. ijabbr.com As mentioned, furan-based compounds have been developed as antagonists for the adenosine A2A receptor, a target for Parkinson's disease treatment. ijabbr.com
Table 2: Examples of Biological Activities of Furan Derivatives
| Compound Class / Derivative | Biological Activity | Target / Cell Line | Reference |
|---|---|---|---|
| Methyl-5-(hydroxymethyl)-2-furan carboxylate amine derivative | Cytotoxicity | HeLa cervical cancer cells | researchgate.net |
| 5-HMF quinoline (B57606) Schiff base derivatives | Antioxidant, Anticancer | Colo-205 colon cancer cells | researchgate.net |
| 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole | Cytotoxicity | NCI-H226 lung cancer, A-498 renal cancer | nih.gov |
| Halogenated methyl benzofuran-3-carboxylate derivatives | Apoptosis induction, Antiproliferative | A549 lung cancer, HepG2 liver cancer | nih.gov |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives | Tubulin polymerization inhibition | L1210, FM3A, Molt/4, CEM, HeLa cells | nih.gov |
Metabolic Transformations and Derivative Formation in Biological Systems
The specific metabolic fate of 3-Furanmethanol, 5-(phenylmethyl)- in biological systems has not been extensively documented in scientific literature. However, based on the metabolism of structurally related furan and benzyl compounds, a series of likely metabolic transformations can be predicted. These transformations would primarily involve oxidation of both the furan ring and the benzyl substituent, followed by potential conjugation reactions to facilitate excretion.
The metabolism of xenobiotics, or foreign compounds, in the body typically occurs in two main phases. Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, making the molecule more polar. youtube.comyoutube.com Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glucuronic acid, to further increase water solubility and promote elimination from the body. youtube.com
Predicted Phase I Metabolic Pathways
The initial metabolic transformations of 3-Furanmethanol, 5-(phenylmethyl)- are likely to be oxidative and catalyzed by various enzymes, most notably from the cytochrome P450 (CYP) superfamily. nih.govnih.gov These enzymes are abundant in the liver and are responsible for the metabolism of a vast number of drugs and other foreign compounds. youtube.comnih.gov The metabolism of benzyl alcohol, a key structural component of the target molecule, proceeds via oxidation to benzaldehyde (B42025) and then to benzoic acid. nih.govhmdb.ca A similar pathway can be anticipated for the phenylmethyl group of 3-Furanmethanol, 5-(phenylmethyl)-.
Furthermore, the furan moiety itself is susceptible to oxidation. The hydroxymethyl group on the furan ring can undergo oxidation to an aldehyde and subsequently to a carboxylic acid. The furan ring is also a target for oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates and potentially ring cleavage.
The following table outlines the probable Phase I metabolic reactions and the classes of enzymes that would be involved.
| Reaction Type | Substrate | Potential Metabolite | Enzyme Class |
| Alcohol Oxidation | 3-Furanmethanol, 5-(phenylmethyl)- | 5-(Phenylmethyl)-3-furancarbaldehyde | Alcohol Dehydrogenase |
| Aldehyde Oxidation | 5-(Phenylmethyl)-3-furancarbaldehyde | 5-(Phenylmethyl)-3-furancarboxylic acid | Aldehyde Dehydrogenase |
| Benzylic Oxidation | 3-Furanmethanol, 5-(phenylmethyl)- | 3-Furanmethanol, 5-(4-hydroxy-phenylmethyl)- | Cytochrome P450 |
| Furan Ring Oxidation | 3-Furanmethanol, 5-(phenylmethyl)- | Epoxide Intermediates | Cytochrome P450 |
| Furan Ring Cleavage | Epoxide Intermediates | Various Ring-Opened Products | Cytochrome P450, Hydrolases |
Predicted Phase II Metabolic Pathways
Following Phase I oxidation, the resulting metabolites, now possessing hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). youtube.com This process attaches a large, polar glucuronic acid molecule to the metabolite, significantly increasing its water solubility and facilitating its excretion in urine or bile. The primary site for glucuronidation would be the hydroxyl group of the parent compound or any hydroxylated metabolites.
The table below details the likely Phase II conjugation reaction for 3-Furanmethanol, 5-(phenylmethyl)- and its metabolites.
| Reaction Type | Substrate | Potential Metabolite | Enzyme Class |
| Glucuronidation | 3-Furanmethanol, 5-(phenylmethyl)- or Hydroxylated Metabolites | O-glucuronide conjugate | UDP-glucuronosyltransferase (UGT) |
It is important to emphasize that these metabolic pathways are predictive and based on the known metabolism of similar chemical structures. Detailed experimental studies are required to definitively identify the specific metabolites and the enzymatic pathways involved in the biotransformation of 3-Furanmethanol, 5-(phenylmethyl)-.
Advanced Applications and Future Research Directions for 5 Phenylmethyl 3 Furanyl Methanol
The furan (B31954) ring, a key structural motif in (5-(phenylmethyl)-3-furanyl)methanol, serves as a versatile and valuable platform in chemical science. Derived from renewable biomass, furan compounds are at the forefront of research into sustainable materials, renewable energy, and novel therapeutics. The unique chemical properties of the furan scaffold, including its aromaticity and electron-rich nature, allow for a diverse range of chemical modifications, paving the way for advanced applications. ijabbr.com This article explores the cutting-edge uses and future research trajectories for derivatives of furanmethanol, with a focus on their role in polymer science, renewable feedstocks, and medicine.
Q & A
Q. What synthetic routes are recommended for 3-Furanmethanol, 5-(phenylmethyl)-, and how do reaction conditions influence regioselectivity?
Methodological Answer:
- Base-mediated alkylation : Utilize potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for benzylation reactions, as demonstrated in analogous furan derivatives .
- Photocycloaddition : Optimize regioselectivity using UV light to promote reactions with electron-deficient partners like 2-cyanonaphthalenes. Reaction efficiency depends on solvent polarity and irradiation time .
- Key Considerations : Monitor gas evolution during exothermic steps (e.g., using an oil bubbler) and prioritize inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing 3-Furanmethanol, 5-(phenylmethyl)-?
Methodological Answer:
- Gas Chromatography (GC) : Use NIST-validated GC protocols with non-polar columns (e.g., DB-5) to determine purity and retention indices. Reference data from NIST Standard Reference Database 69 for reproducibility .
- Spectroscopy :
- Thermodynamic Data : Measure entropy of fusion (ΔfusS) via differential scanning calorimetry (DSC). Reported values range from 27.53 to 33.03 J/mol·K depending on crystalline phase .
Q. What safety protocols are essential when handling 3-Furanmethanol, 5-(phenylmethyl)-?
Methodological Answer:
- Hazard Analysis : Conduct a pre-experiment risk assessment focusing on reactivity with cesium carbonate, DMF, and chlorinated solvents. Use fume hoods and explosion-proof equipment .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential irritant properties .
- Waste Disposal : Segregate organic waste and consult certified disposal services for halogenated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), high-resolution MS, and X-ray crystallography. For example, discrepancies in melting points (e.g., 77–82°C for related phenylphenols) may arise from polymorphic forms .
- Computational Modeling : Use density functional theory (DFT) to predict IR and UV-Vis spectra, comparing results with experimental data to identify anomalies .
Q. What enzymatic pathways are involved in the biosynthesis of related furanmethanol derivatives?
Methodological Answer:
- Methanofuran Biosynthesis : Study the role of transferases in incorporating the 5-(aminomethyl)-3-furanmethanol moiety. Key enzymes include those catalyzing methyl group transfer and cyclization steps .
- In Vitro Reconstitution : Express putative biosynthetic genes (e.g., from Methanosarcina spp.) in E. coli to isolate intermediates and characterize enzyme kinetics .
Q. What strategies optimize photocycloaddition reactions involving 3-Furanmethanol derivatives for high regioselectivity?
Methodological Answer:
- Solvent Optimization : Use aprotic solvents (e.g., acetonitrile) to stabilize charge-transfer complexes. Polar solvents enhance regioselectivity by stabilizing transition states .
- Wavelength Control : Employ monochromatic UV light (254 nm) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
